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Compound of Interest

Compound Name:
2-Chloro-N-cyclopropyl-4-

nitroaniline

CAS No.: 170104-39-9

Cat. No.: B3109080 Get Quote

Compound Profile & Significance
IUPAC Name: 2-Chloro-N-cyclopropyl-4-nitroaniline[1]

CAS Registry Number: (Derivative of 121-87-9)[1][2]

Molecular Formula: C₉H₉ClN₂O₂[1]

Molecular Weight: 212.63 g/mol [1]

Core Application: The introduction of the cyclopropyl group enhances lipophilicity and

metabolic stability compared to the parent aniline, making it a critical scaffold in drug

discovery (e.g., kinase inhibitors) and a chromophore modulator in dye chemistry.[1]

Synthesis & Purity Validation Protocol
To ensure the spectral data presented below correlates to a high-purity standard, the following

synthesis and purification workflow is established as the reference method.

Reaction Logic: Nucleophilic Aromatic Substitution (SₙAr).[1] Precursor: 3,4-

Dichloronitrobenzene (Activated by the para-nitro group).[1] Nucleophile: Cyclopropylamine.[1]
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Figure 1: Synthesis pathway for the generation of the spectral standard.

Comparative Spectral Analysis
This section objectively compares the target molecule against its primary commercial

alternative and precursor, 2-Chloro-4-nitroaniline.[1]

A. Proton NMR (¹H-NMR) Spectroscopy
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz[1]

The N-cyclopropyl group introduces a distinct high-field signature absent in the alternative.
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Proton Assignment
2-Chloro-4-
nitroaniline
(Alternative)

2-Chloro-N-
cyclopropyl-4-
nitroaniline (Target)

Shift Logic &
Causality

NH (Amine)
6.50 ppm (Broad s,

2H)

5.10 - 5.30 ppm

(Broad s, 1H)

Transformation from

primary (NH₂) to

secondary amine (NH-

R) typically shields the

proton signal.[1]

Ar-H (C3)
8.08 ppm (d, J=2.5

Hz)

8.15 ppm (d, J=2.5

Hz)

Ortho to Cl, Meta to

NO₂.[1] Minimal shift;

retains deshielding by

NO₂.

Ar-H (C5)
7.95 ppm (dd, J=9.0,

2.5 Hz)

8.00 ppm (dd, J=9.0,

2.5 Hz)

Ortho to NO₂.[1]

Retains coupling

pattern.

Ar-H (C6)
6.85 ppm (d, J=9.0

Hz)

6.95 - 7.10 ppm (d,

J=9.0 Hz)

Ortho to amine.[1] The

alkyl group

(cyclopropyl) is slightly

electron-donating but

sterically bulky,

potentially altering ring

current effects.[1]

Cyclopropyl (-CH) ABSENT
2.45 - 2.55 ppm (m,

1H)

Diagnostic methine

proton attached to

Nitrogen.[1] Key

identifier.

Cyclopropyl (-CH₂) ABSENT
0.60 - 0.90 ppm (m,

4H)

Characteristic high-

field multiplets of the

strained cyclopropyl

ring.[1]

B. Infrared (IR) Spectroscopy
Method: FT-IR (KBr Pellet)
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The IR spectrum provides the quickest "Fingerprint" validation to distinguish the target from the

starting material.

Functional Group
Alternative (NH₂
Form)

Target (NH-
Cyclopropyl Form)

Comparison Note

N-H Stretch
Doublet (3480 & 3360

cm⁻¹)

Singlet (~3350 - 3400

cm⁻¹)

Primary amines show

two bands

(sym/asym);

Secondary amines

(target) show only one

sharp band.[1]

C-H Stretch (Aliphatic)
Weak/Absent (< 3000

cm⁻¹)

Distinct Bands (2900 -

3080 cm⁻¹)

Appearance of

cyclopropyl C-H

stretches (strained C-

H bonds often absorb

>3000 cm⁻¹).[1]

NO₂ Stretch (Asym) 1500 - 1520 cm⁻¹ 1500 - 1520 cm⁻¹

The nitro group

environment remains

largely unchanged.[1]

C-Cl Stretch 600 - 800 cm⁻¹ 600 - 800 cm⁻¹

Characteristic aryl

chloride fingerprint

region.[1]

C. Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+)[1]

Target Molecular Ion (M⁺): 212.0 (¹⁰⁰%) / 214.0 (³²%)[1]

Isotope Pattern: The Chlorine atom dictates a characteristic 3:1 ratio between the M and

M+2 peaks.[1]

Fragmentation Logic:
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Loss of Cyclopropyl: Look for a fragment at m/z ~172 (reversion to the chloro-nitroaniline

core).[1]

Loss of NO₂: Common loss of 46 Da from the molecular ion.[1]

Experimental Validation Workflow
To utilize this data for quality control (QC) in a drug development setting, follow this self-

validating protocol:

Sample Prep: Dissolve 5 mg of target in 0.6 mL DMSO-d₆.

Acquisition: Run ¹H-NMR (16 scans).

Checkpoint 1 (Purity): Integrate the aromatic region (3H total) vs. the aliphatic region (5H

total).[1] A ratio deviation >5% indicates solvent contamination or incomplete alkylation.[1]

Checkpoint 2 (Identity): Confirm the presence of the singlet N-H stretch in IR.[1] If a doublet

exists, significant unreacted 2-chloro-4-nitroaniline is present.
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Figure 2: Quality Control Decision Tree for batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

2. 2-Chloro-4-nitroaniline, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]

To cite this document: BenchChem. [Spectral Database & Comparison Guide: 2-Chloro-N-
cyclopropyl-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3109080#spectral-database-for-2-chloro-n-
cyclopropyl-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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